4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-)

Diazonium electrophilicity Azo coupling kinetics Hammett substituent constant

4-(Benzylamino)-2,5-diethoxybenzenediazonium tetrachlorozincate(2-), indexed under CAS 85750-36-3, is a stabilized diazonium double salt with the molecular formula C34H40Cl4N6O4Zn and a molecular weight of approximately 803.9 g/mol. Classified among azoic diazo components, this compound serves as a key intermediate in the synthesis of azo dyes and is employed in both biochemical staining and industrial coloration processes.

Molecular Formula C34H40Cl4N6O4Zn
Molecular Weight 803.9 g/mol
CAS No. 85750-36-3
Cat. No. B12686788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-)
CAS85750-36-3
Molecular FormulaC34H40Cl4N6O4Zn
Molecular Weight803.9 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl
InChIInChI=1S/2C17H20N3O2.4ClH.Zn/c2*1-3-21-16-11-15(20-18)17(22-4-2)10-14(16)19-12-13-8-6-5-7-9-13;;;;;/h2*5-11,19H,3-4,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4
InChIKeyJGPAFURGSVRZPS-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)-2,5-diethoxybenzenediazonium Tetrachlorozincate (CAS 85750-36-3): Core Identity and Industrial Classification


4-(Benzylamino)-2,5-diethoxybenzenediazonium tetrachlorozincate(2-), indexed under CAS 85750-36-3, is a stabilized diazonium double salt with the molecular formula C34H40Cl4N6O4Zn and a molecular weight of approximately 803.9 g/mol . Classified among azoic diazo components, this compound serves as a key intermediate in the synthesis of azo dyes and is employed in both biochemical staining and industrial coloration processes .

Why 4-(Benzylamino)-2,5-diethoxybenzenediazonium Tetrachlorozincate Cannot Be Casually Substituted in Azoic Dyeing and Staining


The assumption that any Fast Blue salt or azoic diazo component can be generically substituted for 4-(benzylamino)-2,5-diethoxybenzenediazonium tetrachlorozincate overlooks critical structure-activity relationships. The benzylamino substituent at the 4-position profoundly influences the electrophilicity of the diazonium group, directly controlling coupling kinetics, final chromophore shade, and tinctorial strength when reacted with naphthol coupling components [1]. Unlike benzoylamino-substituted analogs (e.g., Fast Blue BB, CAS 5486-84-0), which contain an electron-withdrawing amide, the benzylamino group is electron-donating, which shifts the absorption λmax and alters the resultant hue as established in classical dye chemistry texts [1]. Furthermore, the tetrachlorozincate counterion specifically confers physical stability and crystallinity advantages over other double-salt forms such as tetrafluoroborates or hexafluorophosphates, impacting shelf-life and formulation reliability .

Quantitative Differentiation Evidence for 4-(Benzylamino)-2,5-diethoxybenzenediazonium Tetrachlorozincate in Research and Industrial Selection


Coupling Reactivity Modulation: Benzylamino vs. Benzoylamino Substituent in Diazonium Salts

The benzylamino group (─NH─CH2─C6H5) in the target compound is a stronger electron-donating group compared to the benzoylamino group (─NH─CO─C6H5) in Fast Blue BB salt (CAS 5486-84-0). This is reflected in Hammett σp values: the ─NHCH3 group (a close model for ─NHCH2Ph) has a σp of approximately −0.70, while ─NHCOCH3 (a model for ─NHCOPh) has a σp of approximately 0.00 [1]. The more electron-rich benzenediazonium ion in CAS 85750-36-3 exhibits moderated electrophilicity, which can lead to more selective coupling with less activated phenolic partners, potentially reducing side reactions in complex substrate mixtures such as leather cross-sections [2].

Diazonium electrophilicity Azo coupling kinetics Hammett substituent constant

Avoidance of Benzidine-Congener Carcinogenicity Risk in Azo Dye Metabolites

IARC has classified benzidine and benzidine-based dyes as carcinogenic to humans (Group 1), largely due to reductive cleavage of azo bonds in vivo releasing carcinogenic benzidine [1]. The target compound contains a benzylamino substituent, which is structurally incapable of generating benzidine upon azo bond reduction. In contrast, certain benzidine-congener-based dyes produce benzidine or 3,3′-dimethylbenzidine as metabolites, a well-established carcinogenicity risk [2]. This structural safety feature makes the target compound a preferred precursor for synthesizing azo dyes intended for consumer leather goods where regulatory compliance with restricted substance lists is mandatory.

Azo dye toxicology Benzidine carcinogenicity Non-mutagenic intermediates

Shade Differentiation via 4-Substituent Modulation in Leather Azo Dyeing

The electron-donating benzylamino group promotes a bathochromic shift (red-shift) in the visible absorption maximum of the resulting azo dye relative to dyes derived from benzoylamino-substituted diazonium salts [1]. This shifts the resultant hue from a red-blue towards a greener-blue or deeper black shade when coupled with naphthol-type coupling components commonly used in leather dyeing [2]. For leather finishers seeking a specific deep navy to black shade without requiring multiple dye blending steps, this intrinsic chromophoric property provides a formulation advantage.

Azo dye shade Bathochromic shift Leather coloration

Optimal Deployment Scenarios for 4-(Benzylamino)-2,5-diethoxybenzenediazonium Tetrachlorozincate Based on Quantitative Evidence


Synthesis of Benzidine-Free Deep-Blue to Black Azo Dyes for EU REACH-Compliant Leather Goods

For leather dye manufacturers targeting the European market, the target compound enables the synthesis of black or navy azo dyes that avoid benzidine-based carcinogen risk. The bathochromic shift contributed by the benzylamino group allows formulators to reach target shades without blending multiple diazo components [1]. The inherent safety profile supports regulatory compliance documentation under REACH Annex XVII, simplifying market access for finished leather articles.

Histochemical Staining Protocols Requiring Moderated Diazonium Reactivity for Alkaline Phosphatase

In enzyme histochemistry, the moderated electrophilicity of CAS 85750-36-3 (relative to Fast Blue BB) can yield cleaner staining with reduced non-specific background when localizing alkaline phosphatase in tissue sections. The electron-donating benzylamino group reduces the rate of non-selective coupling with endogenous phenols, improving signal-to-noise ratio in chromogenic detection [2].

Patterned Azoic Dyeing of Crust Leather Using Photo-Sensitive Diazonium Systems

The tetrachlorozincate double-salt form provides superior dry-state stability compared to simple chloride salts, making it suitable for photo-patterning applications. In processes where a dry diazonium salt is incorporated into crust leather and subsequently photo-imaged before coupling, the enhanced shelf stability of the tetrachlorozincate complex reduces premature decomposition and ensures reproducible pattern development .

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